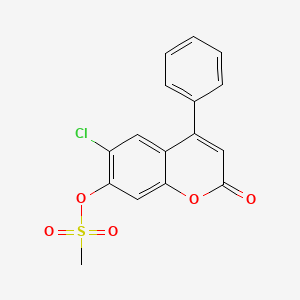![molecular formula C21H12FNO5 B4855880 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid](/img/structure/B4855880.png)
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid
Übersicht
Beschreibung
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid, also known as CFQ, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of quinolone carboxylic acids, which have been extensively studied for their antibacterial and anticancer properties. CFQ has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid may also inhibit the activity of other enzymes involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is an important factor in the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid has several advantages for laboratory experiments, including its high purity and stability, as well as its ability to inhibit the growth of a wide range of cancer cell lines. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid, including the development of new synthetic methods for producing the compound, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in combination with other anticancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid in clinical settings, as well as its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-[5-(2-carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO5/c22-11-5-6-16-14(9-11)15(21(26)27)10-17(23-16)19-8-7-18(28-19)12-3-1-2-4-13(12)20(24)25/h1-10H,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIZZMLGYNTZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4855805.png)
![N-(2-furylmethyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4855813.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B4855816.png)


![N-(tert-butyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855854.png)



![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4855889.png)
![N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B4855896.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B4855901.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea](/img/structure/B4855903.png)
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4855908.png)